molecular formula C20H24ClFN6O B611724 (R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol CAS No. 1321924-70-2

(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol

Cat. No. B611724
M. Wt: 418.9014
InChI Key: HXWARSZQGAFXJM-MGPUTAFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including a pyrazolo[3,4-b]pyridine ring, a piperazine ring, and an alcohol group.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[3,4-b]pyridine ring and the piperazine ring, followed by the introduction of the alcohol group.



Molecular Structure Analysis

The molecule contains several heterocyclic rings (rings containing atoms other than carbon), which could potentially have interesting chemical properties. The presence of fluorine and chlorine atoms could also influence the molecule’s reactivity and interactions with other substances.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the presence of the alcohol group suggests that it could potentially undergo reactions typical of alcohols, such as oxidation or substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the alcohol group could make the compound more polar, influencing its solubility in different solvents.


Scientific Research Applications

  • Cancer Treatment : This compound has been investigated for its potential in treating cancer, particularly through inhibiting Aurora A kinase, a protein involved in cell division and implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).

  • Antimicrobial and Antioxidant Activities : It has also been a part of studies focused on synthesizing novel compounds with better pharmacological activity, showing potential in antimicrobial and antioxidant applications (L. P. Raparla et al., 2013).

  • Antiviral Activity : Research has been conducted on the antiviral properties of related compounds, especially in the context of inhibiting HSV1 and HAV-MBB (F. Attaby et al., 2006).

  • Docking Studies in Medicinal Chemistry : The compound has been synthesized and analyzed through docking studies, which are crucial for understanding how these molecules interact with biological targets, a key aspect in drug design (V. Balaraju et al., 2019).

  • Heterocyclic Synthesis : Its derivatives have been used in the synthesis of various heterocyclic compounds, which are vital in the development of new pharmaceuticals (M. A. Elneairy, 2010).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects.


properties

IUPAC Name

(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWARSZQGAFXJM-MGPUTAFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol

Citations

For This Compound
2
Citations
JM Jimenez, D Boyall, G Brenchley… - Journal of medicinal …, 2013 - ACS Publications
Protein kinase C θ (PKCθ) has a central role in T cell activation and survival; however, the dependency of T cell responses to the inhibition of this enzyme appears to be dictated by the …
Number of citations: 48 pubs.acs.org
M Avalon, F Glascott, J Saud, A Karkanis
Number of citations: 0

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